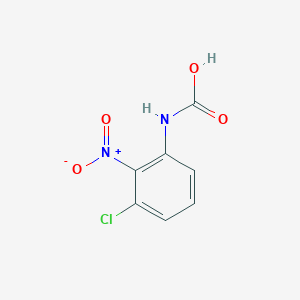

(3-Chloro-2-nitrophenyl)carbamic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

646052-90-6 |

|---|---|

Molecular Formula |

C7H5ClN2O4 |

Molecular Weight |

216.58 g/mol |

IUPAC Name |

(3-chloro-2-nitrophenyl)carbamic acid |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-2-1-3-5(9-7(11)12)6(4)10(13)14/h1-3,9H,(H,11,12) |

InChI Key |

GOQMMYMTYXRLDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])NC(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Elucidation of 3 Chloro 2 Nitrophenyl Carbamic Acid

Esterification Reactions and Kinetic Studies

Esterification of a carbamic acid would produce a carbamate (B1207046). In the case of (3-Chloro-2-nitrophenyl)carbamic acid, reaction with an alcohol would yield the corresponding alkyl (3-chloro-2-nitrophenyl)carbamate. Despite the fundamental nature of this reaction, no kinetic studies or specific examples of esterification of this compound have been found.

Amidation Reactions for Formation of Substituted Ureas

The reaction of a carbamic acid with an amine would lead to the formation of a urea (B33335) derivative. This transformation is synthetically useful for creating unsymmetrical ureas. The reaction of this compound with an amine (R-NH₂) would be expected to produce a substituted urea of the structure (3-Chloro-2-nitrophenyl)-NH-CO-NH-R. However, specific research detailing this amidation for the target compound is absent from the literature. General methods for urea synthesis often involve the in-situ generation of an isocyanate from a carbamic acid derivative, which then reacts with an amine. organic-chemistry.orgresearchgate.net

Reactivity of the Aromatic Ring System

The aromatic ring of (3-Chloro-2-nitrophenyl)carbamic acid is substituted with a chloro group and a nitro group. The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. msu.edumsu.edu Given the substitution pattern, the chlorine atom is positioned to potentially undergo nucleophilic displacement. However, no specific studies on such reactions for this compound have been located.

Reactivity Studies and Chemical Transformations of 3 Chloro 2 Nitrophenyl Carbamic Acid

Reactivity of the Aromatic Ring System

Electrophilic Aromatic Substitution Reactions on the Chloronitrophenyl Moiety

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The feasibility and orientation of such substitutions are heavily influenced by the existing substituents on the ring. Substituents are broadly classified as either activating, which stabilize the cationic intermediate and increase the reaction rate, or deactivating, which destabilize the intermediate and slow the reaction down. wikipedia.org

The (3-Chloro-2-nitrophenyl)carbamic acid molecule contains three substituents on the aromatic ring: a nitro group (-NO₂), a chlorine atom (-Cl), and a carbamic acid group (-NHCOOH). All three of these groups are known to be deactivating towards electrophilic aromatic substitution. The nitro and carbamic acid groups are strong deactivators, withdrawing electron density from the ring through both inductive and resonance effects. The chlorine atom is also deactivating due to its inductive electron withdrawal, although it can donate electron density via resonance. wikipedia.orglibretexts.org

The combined effect of these three deactivating groups makes the aromatic ring of this compound exceptionally electron-deficient and therefore highly unreactive towards electrophilic attack. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require extremely harsh conditions, which could lead to the decomposition of the molecule, particularly the unstable carbamic acid group. wikipedia.orgmasterorganicchemistry.comwikipedia.org

In the hypothetical case of a forced electrophilic substitution, the directing effects of the existing substituents would determine the position of the incoming electrophile. The nitro and carbamic acid groups are meta-directors, while the chloro group is an ortho-, para-director. libretexts.org Given the positions of the current substituents, the potential sites for substitution are C4, C5, and C6. The directing effects are summarized in the table below.

Table 1: Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NO₂ | C2 | Inductive Withdrawal, Resonance Withdrawal | Strongly Deactivating | Meta |

| -Cl | C3 | Inductive Withdrawal, Resonance Donation | Deactivating | Ortho, Para |

| -NHCOOH | C1 | Inductive Withdrawal, Resonance Withdrawal | Strongly Deactivating | Meta |

Considering these effects, substitution would be strongly disfavored at all positions. However, the least deactivated positions would be C4 (para to -Cl, meta to -NHCOOH) and C6 (ortho to -Cl, meta to -NO₂). Predicting a definitive outcome is difficult without experimental data, and the reaction is generally considered impractical.

Nucleophilic Aromatic Substitution with Activated Nitro Group

In contrast to its inertness toward electrophiles, the chloronitrophenyl moiety is highly activated for nucleophilic aromatic substitution (SNAr). This type of reaction involves a nucleophile displacing a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group (in this case, the chloride ion) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In this compound, the nitro group (-NO₂) is positioned ortho to the chlorine atom. This arrangement is ideal for activating the ring towards nucleophilic attack. The electron-withdrawing nitro group powerfully stabilizes the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. libretexts.orgwikipedia.org The attack of a nucleophile occurs at the carbon atom bearing the chlorine (the ipso carbon), followed by the elimination of the chloride ion to restore aromaticity. libretexts.org

This reaction pathway allows for the displacement of the chlorine atom by a wide variety of nucleophiles. The carbamic acid group, being meta to the reaction site, has a less direct but still contributing electron-withdrawing effect that further facilitates the reaction.

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Chloronitrophenyl Systems

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | (3-Hydroxy-2-nitrophenyl)carbamic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | (3-Methoxy-2-nitrophenyl)carbamic acid |

| Amine | Ammonia (NH₃) or primary/secondary amines | (3-Amino-2-nitrophenyl)carbamic acid derivatives |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (3-(Phenylthio)-2-nitrophenyl)carbamic acid |

Note: This table presents potential transformations based on established reactivity patterns for ortho-nitrochlorobenzene systems. Specific experimental conditions would need to be optimized.

The reaction is synthetically useful for introducing various functional groups in place of the chlorine atom, leading to a diverse range of substituted 2-nitrophenylcarbamic acid derivatives.

Reduction Reactions of the Nitro Group to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. wikipedia.orgsci-hub.st This reaction is particularly important for producing anilines, which are versatile intermediates for dyes, pharmaceuticals, and other specialty chemicals. For this compound, this transformation would yield (2-Amino-3-chlorophenyl)carbamic acid.

A variety of reagents can accomplish this reduction. wikipedia.org The choice of method often depends on the presence of other functional groups in the molecule that might also be sensitive to the reducing conditions.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used industrial method involving hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. wikipedia.orgsci-hub.st A significant challenge with this method is the potential for hydrodehalogenation, where the chloro substituent is also reduced and removed from the aromatic ring. sci-hub.st However, specialized catalysts, such as sulfided platinum, have been developed to selectively reduce the nitro group while preserving the halogen. sci-hub.st

Metal-Acid Systems: A classic and effective method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in an acidic medium (e.g., HCl or acetic acid). wikipedia.orgniscpr.res.in Iron powder in the presence of an acid like trifluoroacetic acid or dichloroacetic acid has been shown to be effective for reducing aromatic nitro groups without forming anilide byproducts. google.com This method is generally chemoselective and tolerant of halide substituents.

Transfer Hydrogenation: This technique uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate, in the presence of a catalyst. niscpr.res.in For instance, hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been reported to selectively and rapidly reduce aromatic nitro groups at room temperature, even in the presence of halogens. niscpr.res.in

Table 3: Comparison of Selected Methods for Nitro Group Reduction

| Method | Reagents | Typical Conditions | Selectivity Advantage | Potential Drawback |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Pressurized H₂, various solvents | High efficiency | Risk of hydrodehalogenation (loss of -Cl) |

| Metal in Acid | Fe, Zn, or Sn with HCl or CH₃COOH | Refluxing acid | Good chemoselectivity for -NO₂ over -Cl | Requires stoichiometric metal and acidic workup |

| Transfer Hydrogenation | Hydrazine, Zinc Powder | Room temperature | High selectivity, mild conditions | Hydrazine is toxic and requires careful handling |

| Sodium Dithionite | Na₂S₂O₄ | Aqueous or alcoholic solution | Mild and often selective | Can be less effective for some substrates |

The successful synthesis of (2-Amino-3-chlorophenyl)carbamic acid hinges on choosing a reduction method that is potent enough to convert the nitro group but mild enough to leave the chloro and carbamic acid groups intact.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Nitrophenyl Carbamic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT has become a standard tool for predicting the properties of molecular systems. A typical study would involve the use of a functional, such as B3LYP, in conjunction with a suitable basis set to model the compound. mdpi.com

Optimization of Ground State Geometries and Conformational Analysis

To understand the three-dimensional structure of (3-Chloro-2-nitrophenyl)carbamic acid, its geometry would be optimized to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a stable structure, or minimum on the potential energy surface, is located.

Conformational analysis would also be crucial. This involves identifying different spatial arrangements of the atoms (conformers) that can be interconverted by rotation around single bonds, such as the C-N bond of the carbamic acid group and the C-C bonds of the phenyl ring. The relative energies of these conformers would be calculated to determine the most stable form of the molecule. For related molecules, computational analyses have been used to compare different conformations and their relative stabilities. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. mdpi.comresearchgate.netepa.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. The energy of the LUMO, on the other hand, relates to its ability to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For a molecule like this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas usually denote regions of neutral or near-neutral potential. An MEP analysis of this compound would reveal the electron-rich and electron-poor regions, providing insights into its intermolecular interactions and reactivity.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical predictions, when compared with experimental spectra, can help in the assignment of signals and confirm the proposed structure. Various computational methods and basis sets are often tested to find the best correlation with experimental data for similar compounds. nih.govmdpi.com

Vibrational Frequency Calculations and Assignment

Theoretical vibrational (infrared and Raman) spectra can be calculated to aid in the interpretation of experimental spectra. The calculated frequencies and intensities of the vibrational modes can be correlated with specific bond stretches, bends, and torsions within the molecule. This allows for a detailed assignment of the experimental vibrational bands. Often, calculated frequencies are scaled by a factor to better match experimental values.

Without specific published research on this compound, the detailed data tables for the above-mentioned computational analyses cannot be provided. The generation of such data would require a dedicated computational study to be performed on this specific molecule.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions. By simulating the interactions between atoms and molecules, researchers can map out the most likely paths a reaction will follow and identify the high-energy transition states that govern the reaction rate.

A potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule or a system of molecules as a function of its geometry. uni-muenchen.deq-chem.com Relaxed PES scans are a common computational technique used to explore reaction pathways. In a relaxed scan, a specific internal coordinate of the molecule, such as a bond length, bond angle, or dihedral angle, is systematically varied, while all other geometric parameters are allowed to relax to their minimum energy arrangement. uni-muenchen.deq-chem.com This process generates a one-dimensional or multi-dimensional plot of energy versus the scanned coordinate(s), which can reveal the energy profile of a reaction, including the reactants, products, intermediates, and transition states.

For this compound, a key reaction to investigate would be its decomposition, which could proceed through various mechanisms such as decarboxylation. A hypothetical relaxed PES scan for the C-N bond cleavage, a potential step in a decomposition pathway, could be performed. The distance between the carboxylic carbon and the nitrogen atom would be incrementally increased, and at each step, the energy of the system would be calculated.

Hypothetical Potential Energy Surface Scan Data for C-N Bond Dissociation

| Scan Coordinate (C-N distance, Å) | Relative Energy (kcal/mol) |

| 1.35 (Equilibrium) | 0.0 |

| 1.55 | 5.2 |

| 1.75 | 15.8 |

| 1.95 | 28.3 |

| 2.15 | 35.1 (Transition State) |

| 2.35 | 32.7 |

| 2.55 | 29.5 |

This table presents hypothetical data for illustrative purposes.

The resulting energy profile would likely show an initial increase in energy as the bond is stretched from its equilibrium length, reaching a maximum at the transition state, and then decreasing as the fragments separate. The peak of this energy profile corresponds to the transition state for the bond cleavage.

Once a transition state has been located on the potential energy surface, its structure can be optimized, and the activation energy for the reaction can be calculated. The activation energy is the energy difference between the reactants and the transition state and is a critical parameter for determining the reaction rate. Various quantum chemical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be employed to calculate these energies with a high degree of accuracy. nih.gov

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. An IRC path connects the transition state to the reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest. This provides a detailed map of the reaction pathway at the molecular level.

For the hypothetical decarboxylation of this compound, the calculated activation energy would provide insight into the thermal stability of the compound. A high activation energy would suggest that the molecule is relatively stable, while a low activation energy would indicate a greater propensity for decomposition.

Hypothetical Calculated Activation Energies for Decomposition Pathways

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Decarboxylation | B3LYP | 6-31G(d,p) | 35.1 |

| C-N Bond Homolysis | MP2 | cc-pVTZ | 42.5 |

This table presents hypothetical data for illustrative purposes.

Derivatization and Exploration of Novel Compounds Based on 3 Chloro 2 Nitrophenyl Carbamic Acid Scaffold

Synthesis of Ester and Amide Derivatives with Varied Alkyl and Aryl Groups

The carbamic acid moiety of (3-Chloro-2-nitrophenyl)carbamic acid is a primary site for derivatization, readily undergoing reactions to form ester (carbamate) and amide linkages. These reactions allow for the introduction of a wide variety of alkyl and aryl groups, enabling the systematic modification of the compound's physicochemical properties.

The synthesis of ester derivatives (carbamates) is commonly achieved through the reaction of the corresponding aniline (B41778), 3-chloro-2-nitroaniline (B1295001), with a suitable chloroformate in the presence of a base. For instance, the reaction of an aniline with phenyl chloroformate in a solvent like dichloromethane (B109758) with triethylamine (B128534) as a base yields the corresponding phenyl carbamate (B1207046). chemicalbook.com Alternatively, carbamates can be synthesized through a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org While direct esterification of the carbamic acid is possible, it is often more efficient to generate the carbamate from the corresponding amine precursor. The general approach involves the activation of the carbamic acid or, more commonly, the reaction of the parent aniline with an appropriate acylating agent. Mixed carbonates, such as those with a p-nitrophenyl group, are also effective alkoxycarbonylating agents for amines. acs.org

The following table illustrates the synthesis of various carbamate derivatives from substituted anilines, which is a common strategy applicable to the synthesis of derivatives of this compound.

Table 1: Synthesis of Representative Carbamate Derivatives

| Starting Amine | Reagent | Product | Reference |

|---|---|---|---|

| 4-chloro-3-(trifluoromethyl)aniline (B120176) | Phenyl chloroformate | Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | chemicalbook.com |

| Amine | Carbon dioxide, Alkyl halide | N-Alkyl carbamate | organic-chemistry.org |

| Amine | p-Nitrophenyl chloroformate | p-Nitrophenyl carbamate | acs.org |

The synthesis of amide derivatives from this compound can be approached by reacting the corresponding aniline with an activated carboxylic acid, such as an acid chloride or by using a coupling agent. A general method for amide synthesis involves the reaction of a substituted aniline with an amino acid ester in a solvent like methanol (B129727) under reflux. sphinxsai.com Another common approach is the use of a condensing agent, such as phosphorus oxychloride, to facilitate the reaction between a carboxylic acid and an amine. derpharmachemica.com The reactivity of the carbamic acid itself can be utilized, though it is often more practical to start from the 3-chloro-2-nitroaniline precursor.

The table below provides examples of synthetic routes to amide derivatives, showcasing the versatility of these methods.

Table 2: Synthesis of Representative Amide Derivatives

| Starting Amine/Acid | Reagent | Product | Reference |

|---|---|---|---|

| Substituted aniline | Amino acid ester | N-Aryl amide | sphinxsai.com |

| 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid | Sulfonamides | N-Sulfonamide derivatives | derpharmachemica.com |

| 2-aminobenzimidazole | Chloroacetyl chloride | N-(H-1,3-benzimidazol-2-yl)-2-chloroacetamide | researchgate.net |

Transformation to Isocyanate Intermediates for Polymer Synthesis

The transformation of this compound derivatives into the corresponding isocyanate is a key step in leveraging this scaffold for polymer synthesis. Isocyanates are highly reactive intermediates that readily participate in addition reactions, particularly with alcohols and amines, to form urethanes and ureas, respectively, which are the building blocks of polyurethanes and polyureas.

The most common method for preparing isocyanates from anilines involves the use of phosgene (B1210022) (COCl₂) or a safer alternative, triphosgene (B27547) (bis(trichloromethyl)carbonate). orgsyn.orgorgsyn.org The reaction of an aniline, such as the parent 3-chloro-2-nitroaniline, with triphosgene in an inert solvent provides a direct route to the (3-chloro-2-nitrophenyl)isocyanate. googleapis.com The carbamic acid itself can be seen as an intermediate in the formation of isocyanates from amines and CO₂. organic-chemistry.org Dehydration of a carbamic acid intermediate, derived from an arylamine and carbon dioxide, can generate the corresponding isocyanate. organic-chemistry.org

Once synthesized, (3-chloro-2-nitrophenyl)isocyanate can be used as a monomer in polymerization reactions. The reactivity of the isocyanate group allows for its incorporation into polymer chains. For example, isocyanates are reacted with polyols (compounds with multiple hydroxyl groups) to produce polyurethanes. The specific properties of the resulting polymer will be influenced by the structure of the isocyanate and the polyol used. While specific examples of polymers derived from (3-chloro-2-nitrophenyl)isocyanate are not widely reported in the literature, the general principles of isocyanate chemistry suggest its potential utility in creating novel polymers with specific properties imparted by the chloro and nitro substituents. A patent describes the preparation of various isocyanates and their potential use in reactions with azomethines, indicating the broad synthetic utility of isocyanates. google.com

Heterocyclic Ring Formation from Carbamic Acid Derivatives

The strategic placement of reactive functional groups on the this compound scaffold provides a powerful tool for the construction of novel heterocyclic ring systems. wikipedia.org The presence of a nitro group ortho to the carbamic acid functionality (or its aniline precursor) is particularly significant, as it can participate in intramolecular cyclization reactions upon reduction to an amino group.

A key synthetic strategy involves the reductive cyclization of ortho-substituted nitroarenes. For instance, the reduction of a 2-nitrophenyl isocyanide, which can be conceptually derived from the corresponding aniline, can lead to the formation of benzimidazol-2-ylidene ligands through intramolecular nucleophilic attack of the newly formed amino group on the isocyanide carbon. nih.gov This type of template synthesis highlights a pathway where the nitro and a one-carbon unit (from the carbamic acid or a derivative) can be used to construct a new heterocyclic ring fused to the benzene (B151609) ring.

Another approach involves the derivatization of the carbamic acid into a more reactive functional group that can then undergo cyclization. For example, conversion to a thioamide followed by reaction with a suitable reagent can lead to the formation of thiadiazoles. researchgate.net The synthesis of azetidinones, a class of four-membered heterocyclic compounds, has been reported from Schiff bases derived from hydrazinoacetylamino compounds, which can be prepared from a starting carboxylic acid. mdpi.com While not directly starting from this compound, these methods illustrate the potential for its conversion into precursors for heterocyclic synthesis. Domino reactions, where a sequence of reactions occurs in a single pot, are also a powerful tool for building complex heterocyclic structures from appropriately functionalized starting materials. nih.govresearchgate.net

Exploration of Analogs with Modified Substitution Patterns on the Phenyl Ring

The exploration of analogs of this compound with modified substitution patterns on the phenyl ring is a crucial aspect of medicinal and materials chemistry research. By systematically altering the nature and position of substituents, it is possible to fine-tune the electronic, steric, and lipophilic properties of the molecule, thereby influencing its reactivity and biological activity.

The synthesis of such analogs generally follows the same synthetic principles as for the parent compound, starting from a correspondingly substituted aniline. A wide variety of substituted anilines are commercially available or can be synthesized through standard aromatic chemistry techniques such as nitration, halogenation, and amination.

Examples of related substituted phenyl isocyanates and carbamates that have been synthesized and studied include:

p-Nitrophenyl isocyanate : Prepared from p-nitroaniline and phosgene. orgsyn.org

3,4-Dichlorophenyl isocyanate : Used in reactions with azomethines. google.com

3-Chloro-5-methylphenylisocyanate : A useful precursor for optical separation agents, prepared from 3-chloro-5-nitrotoluene. googleapis.com

Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate : Synthesized from 4-chloro-3-(trifluoromethyl)aniline and phenyl chloroformate. chemicalbook.com

3-Nitrophenyl isothiocyanate : An organic building block used in the synthesis of various thiourea (B124793) derivatives. sigmaaldrich.com

The following table provides a comparative overview of some of these analogs and their precursors, highlighting the diversity of substitution patterns that have been explored.

Table 3: Analogs of this compound and Their Precursors

| Analog/Precursor | Key Substituents | Synthetic Precursor | Reference |

|---|---|---|---|

| p-Nitrophenyl isocyanate | 4-Nitro | p-Nitroaniline | orgsyn.org |

| 3,4-Dichlorophenyl isocyanate | 3,4-Dichloro | 3,4-Dichloroaniline | google.com |

| 3-Chloro-5-methylphenylisocyanate | 3-Chloro, 5-Methyl | 3-Chloro-5-nitrotoluene | googleapis.com |

| Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | 4-Chloro, 3-Trifluoromethyl | 4-Chloro-3-(trifluoromethyl)aniline | chemicalbook.com |

| This compound, ethyl ester | 3-Chloro, 2-Nitro, Ethyl ester | 3-Chloro-2-nitroaniline | uni.lu |

This exploration of analogs allows for the development of structure-activity relationships and the optimization of compounds for specific applications.

Advanced Analytical Methodologies for Trace Analysis and Purity Assessment in Research Contexts

Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally sensitive compounds like (3-Chloro-2-nitrophenyl)carbamic acid. Its versatility allows for the development of robust methods for both separation and quantification.

A common approach for a polar aromatic compound such as this involves Reversed-Phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the mobile phase composition is changed over time from more polar (e.g., water) to less polar (e.g., acetonitrile (B52724) or methanol), is often employed to effectively separate compounds with a range of polarities, from residual starting materials to the main compound and less polar byproducts. The inclusion of a pH modifier, such as formic acid or acetic acid, in the mobile phase is critical to suppress the ionization of the carbamic acid group, ensuring a consistent retention time and improved peak shape. Detection is typically achieved using a UV-Vis detector set at a wavelength where the nitro-aromatic chromophore exhibits strong absorbance.

Hypothetical RP-HPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

| Gradient Program | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25-30 min: 10% B |

The structure of this compound itself is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, chiral HPLC for its direct enantiomeric purity assessment is not applicable.

However, in a research context where this compound might be used as a precursor in the synthesis of a chiral molecule, the principles of chiral chromatography would become highly relevant for analyzing the downstream products. Two primary strategies are employed for such separations:

Direct Separation on a Chiral Stationary Phase (CSP): This is the most common approach. The chiral product is injected directly onto an HPLC column where the stationary phase is itself chiral. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives coated on a silica support (e.g., Chiralpak® or Chiralcel® columns), are widely used. mdpi.com These phases create transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification. mdpi.com

Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (like a C18 column). nih.gov While effective, this method requires an additional reaction step and the derivatizing agent must be pure and not cause racemization. nih.gov

Comparison of Chiral Separation Strategies:

| Feature | Direct Method (CSP) | Indirect Method (Derivatization) |

|---|---|---|

| Principle | Differential interaction with a chiral stationary phase. | Conversion to diastereomers, separated on an achiral phase. nih.gov |

| Column | Specialized, expensive chiral column required. mdpi.com | Standard, less expensive achiral column (e.g., C18). nih.gov |

| Sample Prep | Minimal; dissolve and inject. | Requires a chemical reaction step. |

| Potential Issues | Finding a suitable CSP can be trial-and-error. | Incomplete reaction, racemization, purity of derivatizing agent. |

| Advantage | Fewer sample preparation steps, less risk of altering sample. | Uses standard equipment, may offer better resolution in some cases. |

For an analytical method to be considered reliable for research, it must undergo validation to demonstrate its suitability for the intended purpose. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the application. Key parameters are assessed to ensure reproducibility and accuracy. For the quantitation of impurities in this compound, a validation protocol would include specificity, linearity, range, accuracy, precision, and sensitivity limits (LOD/LOQ).

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies where a known amount of impurity is added to a sample and the recovery percentage is calculated. nih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is typically expressed as the Relative Standard Deviation (RSD).

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. nih.gov

Hypothetical HPLC Method Validation Data:

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Specificity | Peak for main compound is resolved from all known impurities (Resolution > 2.0) | Baseline resolution between analyte and potential impurities. |

| Linearity (Correlation Coefficient, R²) | > 0.999 nih.gov | R² ≥ 0.995 |

| Range | 0.05% to 1.0% of nominal concentration | Expected range of impurities. |

| Accuracy (Recovery) | 95.0% - 105.0% nih.gov | Typically 80-120% for impurities. |

| Precision (Repeatability RSD) | < 2.0% | RSD ≤ 5% |

| Intermediate Precision (RSD) | < 3.0% | RSD ≤ 10% |

| Limit of Detection (LOD) | 0.001 mg/mL nih.gov | Signal-to-Noise ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | 0.003 mg/mL nih.gov | Signal-to-Noise ratio ≥ 10:1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is generally not feasible due to its high polarity and thermal lability; the compound would likely decompose in the high-temperature GC injection port rather than volatilize.

Therefore, for GC-MS analysis, derivatization is a mandatory step to convert the non-volatile carbamic acid into a volatile derivative. researchgate.net A common approach is esterification, for example, reacting the carbamic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester. researchgate.net This derivative is significantly more volatile and thermally stable, making it suitable for GC analysis.

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the Mass Spectrometer (MS), which acts as a detector. The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) that acts as a "molecular fingerprint" for identification. This is particularly useful for unambiguously identifying trace impurities, such as residual starting materials (e.g., 3-chloro-2-nitroaniline) or byproducts from the synthesis. Tandem mass spectrometry (MS/MS or MSⁿ) can be employed to further differentiate between isomers that may have very similar mass spectra. researchgate.net

Potential Volatile Impurities Amenable to GC-MS (after derivatization):

| Compound | Potential Origin | Analytical Consideration |

|---|---|---|

| 3-Chloro-2-nitroaniline (B1295001) | Unreacted starting material | Volatile enough for direct GC-MS, can be identified without derivatization. |

| 1-Chloro-2-nitrobenzene | Impurity in starting material or byproduct | Volatile and suitable for direct GC-MS analysis. |

| Methyl (3-chloro-2-nitrophenyl)carbamate | Derivatized analyte | This is the target compound for the GC-MS method. |

| Isomeric Chloro-nitrophenylamines | Impurities in starting material | GC can separate isomers; MS fragmentation helps confirm identity. researchgate.net |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers an alternative and orthogonal separation mechanism to HPLC. Instead of partitioning between phases, CE separates analytes based on their charge-to-size ratio in an electric field. nih.gov This makes it highly suitable for analyzing charged species like this compound.

In a typical Capillary Zone Electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE), or buffer. A voltage is applied across the capillary, causing ions to migrate towards the electrode of opposite charge. As an acid, this compound will be deprotonated and negatively charged in a buffer with a pH above its pKa (e.g., a neutral or basic phosphate (B84403) or borate (B1201080) buffer). These anions will migrate toward the positive electrode. The technique is known for its extremely high separation efficiency, often generating hundreds of thousands of theoretical plates, leading to very sharp peaks and excellent resolution of closely related impurities. nih.gov It also requires minimal sample and solvent consumption. For improved reproducibility, capillaries with special coatings can be used to control or reverse the electroosmotic flow (EOF), which is the bulk flow of the buffer solution within the capillary. nih.gov

Hypothetical Capillary Electrophoresis Method Parameters:

| Parameter | Value |

|---|---|

| Capillary | Fused-silica, 50 µm I.D., 60 cm total length (50 cm to detector) |

| Background Electrolyte (BGE) | 50 mM Sodium Phosphate Buffer, pH 7.5 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (Pressure injection) |

| Detection | UV detection at 254 nm |

Potential Applications in Advanced Chemical Synthesis and Materials Science Excluding Prohibited Areas

Role as a Synthetic Intermediate in Multi-Step Organic Synthesis

(3-Chloro-2-nitrophenyl)carbamic acid can be considered a protected form of 3-chloro-2-nitroaniline (B1295001). The carbamic acid functional group can serve as a protecting group for the amine, allowing for selective reactions at other positions of the molecule before deprotection to reveal the free amine. Substituted nitroanilines are valuable intermediates in the synthesis of a variety of complex organic molecules, including dyes, pigments, and heterocyclic compounds nih.gov.

The strategic placement of the chloro and nitro substituents on the aromatic ring directs further chemical transformations. For instance, the nitro group can be reduced to an amino group, leading to the formation of a substituted diamine. This diamine can then be a precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, which are important scaffolds in medicinal chemistry.

While specific multi-step syntheses employing this compound are not readily found in the literature, the utility of its parent compound, 3-chloro-2-nitroaniline, is well-established. For example, substituted anilines are crucial building blocks for creating functionalized indoles and other complex aromatic compounds through multi-step reaction sequences libretexts.org. The carbamic acid derivative would offer an alternative synthetic route, potentially with improved solubility or modified reactivity compared to the free amine.

A key reaction of carbamic acids is their decomposition to form isocyanates upon heating. The resulting 3-chloro-2-nitrophenyl isocyanate would be a highly reactive intermediate suitable for a range of nucleophilic addition reactions, further expanding its utility in multi-step synthesis.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Potential Application |

|---|---|---|---|

| This compound | Heat | 3-Chloro-2-nitrophenyl isocyanate + H₂O | Precursor for ureas, urethanes, and other derivatives |

| This compound | Acid or Base | 3-Chloro-2-nitroaniline + CO₂ | Deprotection to the free amine for further reactions |

| 3-Chloro-2-nitroaniline (from deprotection) | Reducing agent (e.g., SnCl₂/HCl) | 3-Chloro-1,2-diaminobenzene | Precursor for heterocyclic compounds |

Precursor for Advanced Polymer Synthesis (e.g., Polyurethanes with Specific Electronic Properties)

Carbamic acids and their derivatives, particularly isocyanates, are fundamental building blocks for the synthesis of polyurethanes. The thermal decomposition of this compound would yield 3-chloro-2-nitrophenyl isocyanate, a monomer that can be used in polyaddition reactions with polyols to form polyurethanes.

The electronic properties of the resulting polyurethane would be significantly influenced by the chloro and nitro substituents on the aromatic ring. Both groups are electron-withdrawing, which can impact the polymer's conductivity, dielectric constant, and optical properties. Aromatic isocyanates are generally more reactive than aliphatic ones, and this reactivity can be further tuned by the substituents on the aromatic ring aidic.it.

While there is no specific research on polyurethanes derived from 3-chloro-2-nitrophenyl isocyanate, studies on polyanilines and other polymers with substituted aromatic rings indicate that such modifications can lead to materials with tailored electronic characteristics. For instance, the incorporation of electron-withdrawing groups can enhance the electron-accepting properties of the polymer, making it suitable for applications in organic electronics. Research on photosensitive polyurethanes has involved the synthesis of polymers containing bis(o-nitrobenzyl) chromophores, indicating the interest in incorporating nitroaromatic moieties into polyurethane backbones for specific functionalities researchgate.net.

Table 2: Predicted Influence of Substituents on Polyurethane Properties

| Substituent | Electronic Effect | Potential Impact on Polyurethane Properties |

|---|---|---|

| Chloro (Cl) | Inductively electron-withdrawing | Enhanced thermal stability, altered solubility, potential for modified electronic properties. |

| Nitro (NO₂) | Strongly electron-withdrawing (inductive and resonance) | Increased electron affinity, potential for n-type semiconducting behavior, altered optical properties (color, UV-vis absorption). |

Investigation as a Component in Functional Organic Materials (e.g., Optoelectronic Materials, Ligands in Catalysis)

The unique electronic structure of the 3-chloro-2-nitrophenyl moiety suggests its potential for incorporation into functional organic materials. Substituted nitroanilines are known to be used in the synthesis of materials with interesting optical and electronic properties. For example, they have been investigated as components of chemosensors for the detection of other nitroaromatic compounds due to their photophysical properties osti.gov.

The presence of both a halogen and a nitro group can lead to materials with non-linear optical (NLO) properties. While specific studies on this compound in this context are absent, the broader class of substituted anilines and their derivatives are actively researched for such applications.

In the field of catalysis, molecules with specific steric and electronic properties can act as ligands for metal catalysts. The nitrogen and oxygen atoms in the carbamic acid group, as well as the nitro group, could potentially coordinate with metal centers. The electronic-withdrawing nature of the substituents would modulate the electron density on the coordinating atoms, thereby influencing the catalytic activity of the metal complex. While no direct applications of this compound as a ligand have been reported, the synthesis of novel ligands from substituted anilines is a common strategy in the development of new catalysts.

Table 3: Potential Applications in Functional Organic Materials

| Application Area | Rationale | Potential Compound Type |

|---|---|---|

| Optoelectronic Materials | The electron-withdrawing nature of the chloro and nitro groups can lead to materials with interesting charge-transport and photophysical properties. | Dyes, components of organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). |

| Ligands in Catalysis | The presence of multiple heteroatoms (N, O) allows for potential coordination to metal centers. The electronic properties of the ligand can be tuned by the substituents. | Ligands for transition metal-catalyzed cross-coupling reactions or other organic transformations. |

| Chemosensors | The substituted phenyl ring can interact with analytes through various mechanisms, leading to a detectable signal change. | Fluorescent or colorimetric sensors for specific ions or molecules. |

Future Research Directions and Unanswered Questions Regarding 3 Chloro 2 Nitrophenyl Carbamic Acid

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

The introduction of chirality into molecules is a cornerstone of modern medicinal chemistry and materials science. Chiral derivatives of (3-Chloro-2-nitrophenyl)carbamic acid could exhibit unique biological activities or material properties. However, the asymmetric synthesis of such derivatives remains an unexplored area. Future research should focus on developing stereoselective methods to access enantiomerically pure or enriched compounds.

Key Research Objectives:

Development of Chiral Catalysts: A significant avenue of research will be the design and application of chiral catalysts for the enantioselective synthesis of derivatives. This could involve metal-based catalysts or organocatalysts capable of inducing chirality in reactions involving the carbamic acid moiety or other parts of the molecule.

Enantioselective Functionalization: Research into the enantioselective functionalization of the aromatic ring or the nitro group could lead to novel chiral structures. For instance, asymmetric reduction of the nitro group or stereoselective addition to the aromatic ring could be explored.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the carbamic acid could facilitate diastereoselective reactions, with the auxiliary being removed in a subsequent step to yield the desired chiral product.

Potential Chiral Derivatives and Their Significance:

| Potential Chiral Derivative | Potential Significance | Possible Synthetic Approach |

| Chiral amines (from nitro group reduction) | Pharmaceutical intermediates, resolving agents | Asymmetric hydrogenation using a chiral catalyst |

| Atropisomeric carbamates | Chiral ligands, stereoselective catalysts | Sterically hindered coupling reactions |

| Chiral heterocyclic derivatives | Biologically active compounds | Intramolecular cyclization reactions using chiral catalysts |

Investigation of Photochemical Transformations

The presence of a nitroaromatic system in this compound suggests a rich and complex photochemistry that is yet to be investigated. Nitroaromatic compounds are known to undergo a variety of photochemical reactions, including reduction of the nitro group, intramolecular cyclization, and photosubstitution. rsc.orgresearchgate.net Understanding these transformations is crucial for predicting the environmental fate of the compound and for harnessing its photochemical reactivity in synthetic applications.

Unanswered Questions:

What are the primary photoproducts of this compound upon irradiation at different wavelengths?

What are the quantum yields of these photochemical transformations?

Does the presence of the carbamic acid group influence the photochemical behavior of the 2-nitro-chlorobenzene core?

Can photochemical reactions be used to synthesize novel heterocyclic compounds from this compound?

Hypothesized Photochemical Pathways:

Intramolecular Hydrogen Abstraction: The excited nitro group could abstract a hydrogen atom from the carbamic acid moiety, leading to the formation of a nitroso compound and subsequent cyclization products. rsc.org

Photoreduction: In the presence of a hydrogen-donating solvent, the nitro group could be photochemically reduced to a nitroso, hydroxylamino, or amino group. rsc.org

Photosubstitution: The chlorine atom could potentially be substituted by other nucleophiles under photolytic conditions.

Development of Green Chemistry Approaches for its Synthesis and Reactions

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. chemicalbook.com The development of environmentally benign methods for the synthesis and subsequent reactions of this compound is a critical area for future research.

Areas for Green Chemistry Innovation:

Greener Synthetic Routes: Traditional methods for the synthesis of similar compounds often involve harsh reagents and produce significant waste. Future research should focus on developing synthetic pathways that utilize greener solvents (e.g., water, supercritical CO2), renewable starting materials, and catalytic methods. organic-chemistry.org For instance, exploring the direct carboxylation of 3-chloro-2-nitroaniline (B1295001) with CO2 would be a more sustainable alternative to methods employing phosgene (B1210022) derivatives. organic-chemistry.org

Atom Economy: Designing reactions with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. Multicomponent reactions involving this compound could be a promising strategy.

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound could lead to faster reaction times and reduced energy consumption compared to conventional heating. asianpubs.org

Comparison of Potential Synthetic Routes:

| Synthetic Route | Traditional Approach | Potential Green Approach |

| Carbamic Acid Formation | Use of phosgene or isocyanates | Direct carboxylation with CO2 and a suitable catalyst |

| Nitration | Use of concentrated nitric and sulfuric acids | Milder nitrating agents, solid acid catalysts |

| Solvent Choice | Chlorinated organic solvents | Water, ionic liquids, or solvent-free conditions |

Advanced Catalyst Design for Specific Transformations of the Compound

The development of novel catalysts that can selectively transform this compound is essential for expanding its synthetic utility. The presence of multiple functional groups (chloro, nitro, carbamic acid) offers several handles for catalytic functionalization, but also presents challenges in terms of selectivity.

Future Catalytic Research Directions:

Selective Reduction of the Nitro Group: Designing catalysts that can selectively reduce the nitro group in the presence of the chloro and carbamic acid functionalities is a significant challenge. This would provide a direct route to the corresponding amino derivative, a valuable building block.

C-H Functionalization: Catalytic C-H activation and functionalization of the aromatic ring would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials. nih.gov This could lead to a more efficient synthesis of a wide range of derivatives.

Cross-Coupling Reactions: Developing catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C-Cl bond would enable the formation of new carbon-carbon and carbon-heteroatom bonds, greatly expanding the diversity of accessible structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-chloro-2-nitrophenyl)carbamic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves decarboxylation reactions using intermediates like tert-butyl 2-cyano-2-(3-chloro-2-nitrophenyl)acetate. Optimization includes adjusting feed ratios (e.g., 1:1.2 molar ratio of starting materials), temperature (e.g., 80–100°C), and acid catalysts (e.g., p-toluenesulfonic acid). Reaction time (4–6 hours) and purification via recrystallization improve yields . For carbamate formation, coupling aryl amines with chloroformates under inert atmospheres (N₂/Ar) in aprotic solvents (e.g., THF, DCM) is typical, with triethylamine as a base to neutralize HCl byproducts .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and carbamate linkage (e.g., NHCOO− resonance at δ 8–10 ppm in DMSO-d₆). IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and hydrogen-bonding networks. For example, β-amino acid derivatives show intermolecular H-bonds between carbamate NH and nitro O atoms .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while LC-MS confirms molecular weight .

Q. What is the role of carbamic acid derivatives like this compound in CO₂ capture chemistry?

- Methodological Answer : Carbamic acids form via CO₂ reaction with amines, enabling reversible capture. In water-lean solvents, tetrameric self-assembly of carbamic acid clusters (observed via WAXS and NMR) enhances CO₂ capacity. The zwitterionic carbamic acid intermediate (R-NH-COOH) deprotonates to form ammonium carbamate, a key step in amine scrubbing. DFT modeling can optimize solvent design for faster kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield or characterization data for this compound derivatives?

- Methodological Answer :

- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, higher p-toluenesulfonic acid concentrations (>5 mol%) may accelerate decarboxylation but increase side products .

- Structural Ambiguities : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and SCXRD. Conflicting IR data (e.g., unexpected carbonyl peaks) may indicate hydrolysis; test stability under synthetic conditions (e.g., moisture exposure) .

Q. What computational methods are effective for studying the reaction mechanisms of this compound in CO₂ capture or biological systems?

- Methodological Answer :

- DFT Calculations : Model CO₂ adsorption energetics and transition states (e.g., carbamic acid formation barriers). Use B3LYP/6-31G(d) for geometry optimization and frequency analysis .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., tetramer stability in water-lean systems) or protein-ligand binding (e.g., enzyme inhibition assays) using AMBER or GROMACS .

Q. What intermediates are critical in the Hofmann rearrangement of this compound derivatives, and how are they characterized?

- Methodological Answer : The Hofmann rearrangement proceeds via N-bromoamide (RCONHBr) and carbamic acid (R-NHCOOH) intermediates. Trapping with Br₂/KOH followed by quenching at −78°C allows isolation. LC-MS monitors brominated intermediates, while ¹⁵N NMR tracks nitrogen migration. Carbamic acid intermediates exhibit distinct FTIR peaks (e.g., N-H bending at ~1600 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.